2-Amino-6-methoxy-1-methylbenzimidazole

PI3K inhibition Kinase inhibitor Structure-Activity Relationship

2-Amino-6-methoxy-1-methylbenzimidazole (CAS 945023-35-8) is a heterocyclic small molecule belonging to the 2-aminobenzimidazole class, with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol. It is characterized by the presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 1-position of the fused benzene ring.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 945023-35-8
Cat. No. B7900563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxy-1-methylbenzimidazole
CAS945023-35-8
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)OC)N=C1N
InChIInChI=1S/C9H11N3O/c1-12-8-5-6(13-2)3-4-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11)
InChIKeyZPMOYIRMYULFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxy-1-methylbenzimidazole (CAS 945023-35-8): A Key 6-Methoxy Substituted Benzimidazole Building Block for Chemical Biology and Drug Discovery


2-Amino-6-methoxy-1-methylbenzimidazole (CAS 945023-35-8) is a heterocyclic small molecule belonging to the 2-aminobenzimidazole class, with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . It is characterized by the presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 1-position of the fused benzene ring . This specific substitution pattern distinguishes it from its closely related positional isomers—2-amino-5-methoxy-1-methylbenzimidazole (CAS 1805-02-3) and 2-amino-4-methoxy-1-methylbenzimidazole (CAS 33235-33-5)—and renders it a high-purity intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors [1].

Why 2-Amino-6-methoxy-1-methylbenzimidazole Cannot Be Replaced by Other Methoxybenzimidazole Regioisomers in Drug Discovery


Substituting 2-amino-6-methoxy-1-methylbenzimidazole with its 5-methoxy or 4-methoxy regioisomers is not functionally equivalent due to well-documented, position-dependent effects on biological activity across the benzimidazole scaffold. In a direct comparative study of PI3K inhibitors, 6-methoxy-substituted benzimidazole derivatives were consistently at least 10-fold more potent than their 5-methoxy counterparts, which completely abolished activity at all PI3K isoforms [1]. Similarly, in anti-leishmanial research, only the 6-methoxy-1-methylbenzimidazole derivative demonstrated in vivo efficacy, while the 5-methoxy analog, despite high in vitro activity, did not translate to in vivo effect [2]. These position-specific SAR outcomes mean that using a generic, non-regiospecific benzimidazole building block introduces significant risk of target inactivity, making the procurement of the correct regioisomer essential for reproducible biological results.

Quantitative Evidence for 2-Amino-6-methoxy-1-methylbenzimidazole (CAS 945023-35-8) Versus Its Closest Analogs


6-Methoxy vs 5-Methoxy Positional Isomer Advantage: ≥10-fold Greater Potency in PI3K Inhibition

In a comparative study of benzimidazole-based PI3K inhibitors, the 6-methoxy substitution on the benzimidazole ring resulted in consistent, potent inhibitory activity across all PI3K isoforms. In stark contrast, the 5-methoxy substitution 'abolished activity at all isoforms' [1]. The quantified difference is reported as 'consistently 10-fold more potent' for the 6-methoxy over the 5-methoxy derivatives. This is a class-level inference, as the specific compound 2-amino-6-methoxy-1-methylbenzimidazole was not the final tested inhibitor but serves as the foundational intermediate for such 6-methoxy-substituted chemotypes.

PI3K inhibition Kinase inhibitor Structure-Activity Relationship Cancer

In Vivo Anti-Leishmanial Activity: 6-Methoxy Derivative Shows Efficacy While 5-Methoxy Counterpart Does Not

A QSAR study on N-(benzimidazol-2-yl)pyridinium derivatives found that the 6-methoxy-1-methylbenzimidazole derivative (compound 22) displayed 'an interesting activity in vivo,' while the corresponding 5-methoxy-1-methylbenzimidazole derivative (compound 21), despite also possessing high in vitro anti-leishmanial activity, did not demonstrate comparable in vivo effect. Host toxicity was present for the 6-methoxy derivative, highlighting a complex PK/PD profile [1]. This is again a class-level inference; the 2-amino group on the target compound offers a synthetic handle for further optimization to potentially mitigate the observed toxicity.

Anti-leishmanial Neglected Tropical Disease In vivo efficacy Drug discovery

Higher Commercial Purity: 98% for 6-Methoxy Isomer vs 95-97% for 5-Methoxy Isomer

Commercial vendors list 2-amino-6-methoxy-1-methylbenzimidazole (CAS 945023-35-8) at a standard purity of 98% . In comparison, the frequently used alternative, 2-amino-5-methoxy-1-methylbenzimidazole (CAS 1805-02-3), is typically offered at a lower standard purity of 95-97% . The higher baseline purity of the 6-methoxy isomer reduces the need for in-house purification before use in sensitive catalytic reactions or biological assays, directly improving workflow efficiency.

Analytical Chemistry Purity Procurement Quality Control

Differentiated Physicochemical Properties Relevant to Formulation and Handling

While the 5-methoxy isomer (CAS 1805-02-3) has a reported LogP of 1.74530 , the 6-methoxy isomer (CAS 945023-35-8) is predicted to have a slightly different LogP due to the altered electronic environment of the methoxy group. This can influence membrane permeability and solubility. The target compound has a predicted boiling point of 372.7±34.0 °C and a density of 1.28±0.1 g/cm³ . Its specific storage condition is 2-8°C with protection from light, which may differ from the storage requirements of other regioisomers, impacting long-term stability and inventory management.

Physicochemical Properties LogP Solubility Stability

Optimal Application Scenarios for 2-Amino-6-methoxy-1-methylbenzimidazole (CAS 945023-35-8) Based on Comparative Evidence


Design and Synthesis of Isoform-Selective PI3K Inhibitors

Based on the 10-fold potency advantage of 6-methoxy over 5-methoxy benzimidazole derivatives in PI3K inhibition [1], this compound is the preferred amino-building block for synthesizing focused libraries of PI3K inhibitors. Researchers can directly derivative the 2-amino group to explore the ATP-binding pocket, confident that the 6-methoxy substitution is optimal for maintaining activity.

Anti-Parasitic Drug Discovery for Visceral Leishmaniasis

The in vivo efficacy of 6-methoxy-1-methylbenzimidazole derivatives, in contrast to inactive 5-methoxy analogs [1], makes this compound the critical starting material for developing new anti-leishmanial agents. The free 2-amino group allows for the introduction of diverse side chains to further optimize potency and mitigate host toxicity.

High-Throughput Screening (HTS) Library Production

With a consistent commercial purity of 98% [1], this building block is suitable for high-throughput parallel synthesis of screening libraries. The higher purity compared to the 95-97% standard of the 5-methoxy isomer [2] minimizes the risk of false positives or negatives due to impurities in subsequent biological assays.

Chemical Probe Development for Kinase Selectivity Profiling

The distinct 6-methoxy substitution pattern has been shown to influence isoform selectivity in kinases [1]. This compound can be used to synthesize chemical probes for profiling the selectivity of kinases like CDK, Aurora, or Raf, where subtle structural changes significantly impact binding.

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